molecular formula C16H27Cl2N3 B6593951 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride CAS No. 868707-62-4

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride

Cat. No. B6593951
CAS RN: 868707-62-4
M. Wt: 332.3 g/mol
InChI Key: CAPORWCEMZXALU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H27Cl2N3 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1CN(CCN1)C2CCN(CC2)Cc3ccccc3 . The InChI code for this compound is 1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19/h1-5,16-17H,6-14H2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 332.313 . It is a solid substance . More specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .

Scientific Research Applications

Pharmacological Actions and Metabolic Pathways 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is part of the arylpiperazine class of compounds, which have been studied for their clinical applications, particularly in the treatment of depression, psychosis, and anxiety. Arylpiperazine derivatives like buspirone, nefazodone, and trazodone undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites show a variety of effects related to serotonin receptors, with some also having affinity for other neurotransmitter receptors. The pharmacological actions of these derivatives, including their distribution in tissues and their metabolism, are key areas of research. This provides insight into their potential therapeutic applications and the importance of understanding individual variability in drug metabolism due to differences in enzyme expression and activity (Caccia, 2007).

DNA Binding and Chromosomal Staining The compound has relevance in the context of its structural similarity to compounds known for their ability to bind to DNA, specifically to the minor groove of double-stranded B-DNA. This binding is selective for AT-rich sequences and is a characteristic of synthetic dyes like Hoechst 33258, which contains a piperazine derivative. These properties make such compounds useful in biological research for chromosomal and nuclear staining, and as tools in the analysis of nuclear DNA content, with potential applications in plant cell biology and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Antimycobacterial Activity Research into piperazine derivatives, including those structurally related to this compound, has identified significant antimycobacterial activity. These compounds have shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds highlights the importance of piperazine as a structural component in developing new anti-TB molecules, showcasing the ongoing efforts to find safer, selective, and cost-effective agents for TB treatment (Girase et al., 2020).

Therapeutic Patent Review A review of therapeutic patents reveals the broad potential of piperazine derivatives across a variety of therapeutic areas, such as antipsychotic, antihistamine, antianginal, and antidepressant activities, among others. Piperazine is highlighted as a flexible building block in drug discovery, with modifications to its structure affecting the medicinal potential of the resultant molecules. This review underlines the significance of piperazine derivatives in the rational design of drugs and suggests further investigation into their therapeutic applications (Rathi et al., 2016).

Safety and Hazards

This compound is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-benzyl-4-piperidin-4-ylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;/h1-5,16-17H,6-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPORWCEMZXALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660763
Record name 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868707-62-4
Record name 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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